2-Cyano-3-(2-nitrophenyl)acrylamide
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Overview
Description
“2-Cyano-3-(2-nitrophenyl)acrylamide” is a chemical compound with the molecular formula C10H7N3O3 . It has an average mass of 217.181 Da and a monoisotopic mass of 217.048737 Da .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “2-Cyano-3-(2-nitrophenyl)acrylamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “2-Cyano-3-(2-nitrophenyl)acrylamide” consists of a cyano group (-CN), a nitrophenyl group, and an acrylamide group. The exact arrangement of these groups in the molecule can be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Cyanoacetamides like “2-Cyano-3-(2-nitrophenyl)acrylamide” are known to undergo a variety of chemical reactions. For instance, they can participate in condensation and substitution reactions due to the active hydrogen on the C-2 of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyano-3-(2-nitrophenyl)acrylamide” would depend on its molecular structure. It has a molecular weight of 217.186 . More specific properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Scientific Research Applications
Corrosion Inhibition in Nitric Acid Solutions
A study explored the effectiveness of certain acrylamide derivatives, including ones related to 2-cyano-3-(2-nitrophenyl)acrylamide, as corrosion inhibitors for copper in nitric acid solutions. The compounds were characterized using various spectroscopic methods and demonstrated significant efficiency in reducing corrosion, with effectiveness reaching up to 86.1% under certain conditions (Abu-Rayyan et al., 2022).
Optoelectronic Properties and Fluorescence
Research on 3-aryl-2-cyano acrylamide derivatives, closely related to 2-cyano-3-(2-nitrophenyl)acrylamide, revealed their distinct optical properties due to different stacking modes. The compounds showed varying luminescence behaviors, with some undergoing significant changes upon grinding due to phase transformation. This highlights their potential application in mechanofluorochromics (Song et al., 2015).
Synthesis of Pharmaceutical Intermediates
The compound has been utilized in synthesizing pharmaceutical intermediates. For instance, ethyl 2-aminoquinoline-3-carboxylate was synthesized from 2-cyano-3-(2-nitrophenyl)-ethyl acrylate, demonstrating the compound's role in creating valuable chemical intermediates (Luo Yan-ping, 2011).
Antiviral and Antioxidant Activities
The compound's derivatives have been examined for various biological activities. Some derivatives have shown promising antiviral properties, while others have been evaluated for their antioxidant and anti-inflammatory activities. These studies highlight the potential of 2-cyano-3-(2-nitrophenyl)acrylamide derivatives in medicinal chemistry (Yang et al., 2010) (Madhavi & Sreeramya, 2017).
Crystallographic and Structural Studies
Structural determination and crystallographic studies of acrylamide derivatives have been conducted to understand their chemical and physical properties. These studies provide insights into the molecular structure and potential applications of these compounds in various scientific fields (Kariuki et al., 2022).
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-3-1-2-4-9(7)13(15)16/h1-5H,(H2,12,14)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEDYNCEMRNXKV-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(2-nitrophenyl)acrylamide |
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